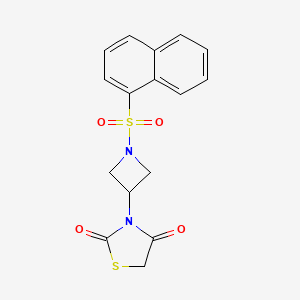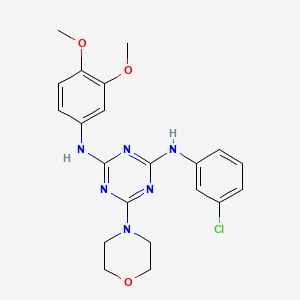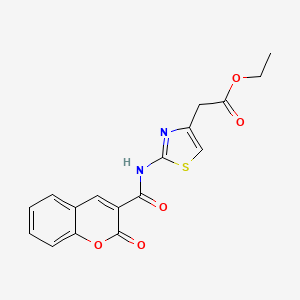
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine-2,4-dione derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties . The structure of this compound includes a thiazolidine ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and a naphthalen-1-ylsulfonyl group attached to an azetidine ring.
Méthodes De Préparation
The synthesis of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of a thiazolidine-2,4-dione derivative with a naphthalen-1-ylsulfonyl azetidine intermediate. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
In an industrial setting, the synthesis may be optimized for higher yields and purity. This can involve the use of deep eutectic solvents, which act as both solvents and catalysts, providing an environmentally friendly alternative to traditional organic solvents . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells and induce apoptosis
Mécanisme D'action
The mechanism of action of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The thiazolidine-2,4-dione moiety plays a central role in its biological activity. It can inhibit enzymes involved in oxidative stress, such as lipoxygenase, thereby reducing the production of reactive oxygen species . Additionally, the compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione include other thiazolidine-2,4-dione derivatives such as:
Pioglitazone: Used as an antihyperglycemic agent in the treatment of diabetes.
Rosiglitazone: Another antihyperglycemic agent with similar properties to pioglitazone.
Phthalimido-thiazolidine-2,4-dione derivatives: These compounds have shown potential in cancer therapy due to their antiproliferative activity.
What sets this compound apart is its unique combination of a naphthalen-1-ylsulfonyl group and an azetidine ring, which enhances its biological activity and makes it a promising candidate for further research and development .
Propriétés
IUPAC Name |
3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c19-15-10-23-16(20)18(15)12-8-17(9-12)24(21,22)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIKFOUNNLRRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one](/img/structure/B2565880.png)




![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)

![3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2565892.png)
![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)



![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,4-difluorobenzamide](/img/structure/B2565897.png)
